P3FI-63

KDM3B inhibition IC50 enzymatic assay

Many KDM inhibitors lack selectivity, confounding PAX3-FOXO1 studies. P3FI-63 fills this gap as a phenotypic-screen-validated, KDM3B-preferential inhibitor. • Targets KDM3B with IC50 7 µM; also inhibits KDM4B, KDM5A, KDM6B with lower potency. • Suppresses PAX3-FOXO1 transcriptional activity in FP-RMS cell lines (EC50 1.7-7.5 µM). • No inhibitory activity against HDAC1/2/3 or PRMT5, ensuring clean mechanistic data. • Supported by patent filings (US 17/777,552; EP 20824760.1) and Nature Communications publication.

Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
Cat. No. B2705544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP3FI-63
Molecular FormulaC15H15N3O2
Molecular Weight269.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20)
InChIKeyYBHBUAJHPVSQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

P3FI-63 Procurement Guide


P3FI-63 (CAS: 931596-95-1) is a small molecule inhibitor of histone lysine demethylases (KDMs) identified through a high-throughput screen of 62,643 compounds for suppression of PAX3-FOXO1 transcriptional activity in fusion-positive rhabdomyosarcoma (FP-RMS) [1]. Enzymatic assays confirm inhibition of multiple KDMs including KDM3B, KDM4B, KDM5A, and KDM6B, with highest potency against KDM3B (IC50 = 7 μM) [1]. The compound blocks PAX3-FOXO1 downstream target gene expression and exhibits antitumor activity in FP-RMS cell lines with EC50 values of 1.7-7.5 μM . Patent applications for P3FI-63 have been filed (US 17/777,552; CA 3,158,557; EP 20824760.1) [1].

Workflow FP-RMS PAX3-FOXO1 transcriptional research studies
Target KDM3B-preferred epigenetic tool compound with selectivity context
Source Phenotypic screen-derived probe; 62,643-compound PAX3-FOXO1 suppression screen

P3FI-63 vs. Generic KDM Inhibitors


KDM inhibitors exhibit divergent selectivity profiles across the KDM superfamily, making substitution among in-class compounds scientifically invalid without experimental validation. P3FI-63 was identified through a phenotypic screen specifically monitoring PAX3-FOXO1 transcriptional activity and demonstrates the highest specificity for KDM3B among the KDMs tested [1]. In contrast, commonly used KDM inhibitors such as JIB-04 (pan-Jumonji inhibitor with IC50 values ranging from 230 nM to 1100 nM across JARID1A, JMJD2E, JMJD2B, JMJD2A, JMJD3, and JMJD2C) or GSK-J4 (dual KDM6B/KDM6A inhibitor with IC50 of 8.6 μM and 6.6 μM, respectively) [2] exhibit fundamentally different target engagement profiles. Substituting P3FI-63 with a generic KDM inhibitor would alter the target inhibition landscape and confound interpretation of PAX3-FOXO1-driven transcriptional responses in FP-RMS models.

P3FI-63 Context
Substitution Concern
KDM3B-preferred inhibition identified via PAX3-FOXO1 phenotypic screen
Pan-Jumonji inhibitors such as JIB-04 engage KDM4/5/6 subfamilies broadly; KDM3B activity not characterized in primary selectivity panel
PAX3-FOXO1 pathway-response context validated in FP-RMS cell models
Dual KDM6 inhibitors such as GSK-J4 target distinct KDM subfamily; transcriptional response context may differ
Phenotypic screen-derived probe with defined selectivity fingerprint across KDM3B/4B/5A/6B
Generic KDM inhibitor substitution may alter target inhibition landscape and confound PAX3-FOXO1 transcriptional interpretation

P3FI-63 Comparative Evidence


KDM3B Inhibitory Potency

P3FI-63 inhibits KDM3B with an IC50 of 7 μM [1]. Structural similarity search of P3FI-63 identified P3FI-90 as an analog with improved potency and solubility [1]. While the publication notes improved potency for P3FI-90, it does not report a quantitative KDM3B IC50 value for P3FI-90 in the main text [1].

KDM3B Inhibition
Reported
IC50 = 7 μM against KDM3B in enzymatic assay
Supports KDM3B enzymatic assay context
P3FI-90 analog shows qualitatively improved potency; quantitative IC50 not reported in primary literature
KDM3B inhibition IC50 enzymatic assay

PAX3-FOXO1 Suppression Comparison

P3FI-63 was identified from a screen of 62,643 compounds for its ability to selectively inhibit PAX3-FOXO1-driven luciferase activity versus CMV-driven luciferase at 20 μM [1]. P3FI-63 treatment closely phenocopied shRNA knockdown of PAX3-FOXO1, blocking downstream target gene expression [1]. In contrast, the KDM1A (LSD1) inhibitor OG-L002, while also investigated in FP-RMS, targets a distinct epigenetic regulator and exhibits a different mechanism of action . The combination of KDM3B and KDM1A knockdown phenocopies P3FI-90 effects, suggesting these pathways converge on PAX3-FOXO1 regulation [1].

PAX3-FOXO1 Suppression
Cross-study
P3FI-63: EC50 = 1.7–7.5 μM in FP-RMS cell lines. OG-L002: KDM1A/LSD1 inhibitor; distinct target class, complementary pathway context
Supports PAX3-FOXO1 pathway-response interpretation
Orthogonal pathway interrogation enabled via distinct KDM3B vs. KDM1A target engagement
PAX3-FOXO1 transcriptional activity FP-RMS

KDM Family Selectivity Profile

P3FI-63 inhibits multiple KDMs including KDM3B (IC50 = 7 μM), KDM4B, KDM5A, and KDM6B, with highest specificity for KDM3B [1]. P3FI-63 shows no inhibitory activity against HDAC1, HDAC2, HDAC3, or PRMT5 at concentrations tested . In contrast, JIB-04 is a pan-selective Jumonji histone demethylase inhibitor with IC50 values of 230 nM (JARID1A/KDM5A), 340 nM (JMJD2E), 435 nM (JMJD2B/KDM4B), 445 nM (JMJD2A/KDM4A), 855 nM (JMJD3/KDM6B), and 1100 nM (JMJD2C/KDM4C) . JIB-04 does not report KDM3B inhibitory activity in its primary selectivity panel .

KDM Selectivity Profile
Cross-study
P3FI-63: KDM3B IC50 = 7 μM; also inhibits KDM4B/5A/6B; no HDAC1-3/PRMT5 activity. JIB-04: pan-Jumonji with KDM5A IC50 = 230 nM; KDM3B not profiled
Supports KDM3B-preferred selectivity review
JIB-04 yields broader KDM4/5/6 perturbation; distinct selectivity fingerprint relative to P3FI-63
KDM selectivity epigenetic profiling target engagement

Solubility & In Vivo Suitability

P3FI-63 exhibits DMSO solubility of 100 mg/mL (371.33 mM) with sonication [1]. For in vivo formulation, P3FI-63 achieves ≥5 mg/mL (18.57 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline . Structural similarity search of P3FI-63 identified P3FI-90 with improved solubility [2]. P3FI-90 was subsequently advanced to in vivo efficacy studies in FP-RMS mouse models, where it suppressed tumor growth [2]. Biophysical binding of P3FI-90 to KDM3B was confirmed by NMR and SPR [2].

Solubility & Formulation
Class-level
DMSO solubility: 100 mg/mL (371.33 mM). In vivo formulation: ≥5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
Supports in vitro assay formulation context
P3FI-90 analog shows qualitatively improved solubility; in vivo model-response context reported for P3FI-90
solubility in vivo formulation drug-like properties

P3FI-63 Research Applications


FP-RMS PAX3-FOXO1 Studies

Use P3FI-63 at 1.7-7.5 μM (cell line-dependent EC50 range) to suppress PAX3-FOXO1 transcriptional activity in FP-RMS cell lines RH4, RH30, and SCMC [1]. P3FI-63 treatment closely phenocopies shRNA knockdown of PAX3-FOXO1, making it suitable for validating PAX3-FOXO1-dependent gene expression programs identified via RNA-seq or ATAC-seq [1].

KDM3B Target Engagement Profiling

Employ P3FI-63 as a tool compound for KDM3B inhibition in enzymatic assays at 7 μM (IC50) [1]. Confirm selectivity by including negative controls for HDAC1, HDAC2, HDAC3, and PRMT5, against which P3FI-63 shows no inhibitory activity . For broader KDM family profiling, note that P3FI-63 also inhibits KDM4B, KDM5A, and KDM6B with lower potency [1].

Transcriptionally Addicted Cancers

Apply P3FI-63 in research focused on transcriptionally addicted cancers beyond FP-RMS, as the compound's mechanism of suppressing oncogenic transcription may extend to other malignancies driven by super-enhancer or lineage-specific transcription factor dependencies [1]. Validate target engagement and downstream transcriptional effects using orthogonal assays.

SAR and Analog Development

Utilize P3FI-63 as the reference compound for structure-activity relationship (SAR) studies of KDM3B inhibitors. P3FI-90, identified through structural similarity search of P3FI-63, demonstrates improved solubility and potency and has been validated in vivo [1]. Researchers developing novel KDM3B-targeted agents should benchmark against P3FI-63 as the foundational compound in this chemical series.

Application
Selection Property
Validation Focus
FP-RMS transcriptional studies
PAX3-FOXO1 pathway context
Fusion-oncogene endpoint monitoring
KDM3B target engagement studies
KDM3B enzymatic inhibition context
KDM selectivity panel review
Epigenetic pathway interrogation
KDM family selectivity context
Transcriptional response endpoint review
KDM3B SAR development
Reference compound benchmarking
Analog property comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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